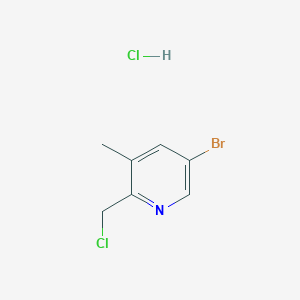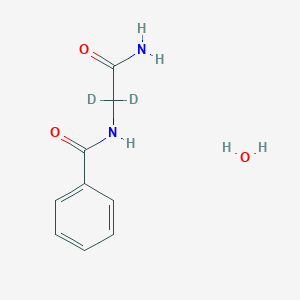
5-Bromo-2-(chloromethyl)-3-methylpyridine hydrochloride
Übersicht
Beschreibung
5-Bromo-2-(chloromethyl)-3-methylpyridine hydrochloride is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(chloromethyl)-3-methylpyridine hydrochloride typically involves the halogenation of 3-methylpyridine. The process begins with the bromination of 3-methylpyridine to introduce the bromine atom at the 5-position. This is followed by chloromethylation to attach the chloromethyl group at the 2-position. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound often employs large-scale halogenation and chloromethylation reactions under controlled conditions. These processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(chloromethyl)-3-methylpyridine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The methyl group can be oxidized to form various oxidation products, while the bromine atom can be involved in reduction reactions.
Coupling Reactions: The compound can undergo coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridines, while oxidation reactions can produce pyridine carboxylic acids.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(chloromethyl)-3-methylpyridine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving halogenated pyridines.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(chloromethyl)-3-methylpyridine hydrochloride involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, thereby influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-Bromo-2-(chloromethyl)-3-methylpyridine hydrochloride include other halogenated pyridines such as:
- 5-Bromo-2-chloropyridine
- 2-Chloro-3-methylpyridine
- 5-Bromo-3-methylpyridine
Uniqueness
What sets this compound apart from these similar compounds is the presence of both bromine and chloromethyl groups on the same pyridine ring. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
5-bromo-2-(chloromethyl)-3-methylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN.ClH/c1-5-2-6(8)4-10-7(5)3-9;/h2,4H,3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWATWXSGRGTKNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1CCl)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951444-92-0 | |
| Record name | Pyridine, 5-bromo-2-(chloromethyl)-3-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951444-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4H,5H,6H,7H,8H-thieno[3,2-b]azepine hydrochloride](/img/structure/B1447083.png)




![1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride](/img/structure/B1447091.png)
![[2-(Pyrrolidin-1-yl)phenyl]methanamine hydrochloride](/img/structure/B1447093.png)
![1-[(Tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid](/img/structure/B1447095.png)
![4-Methyl-[1,2,3]thiadiazole-5-carboxamidine](/img/structure/B1447097.png)
